

VGD071 and 1PBC: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: VGD071

Cat. No.: B15492802

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In the landscape of preclinical drug discovery, two molecules, **VGD071** and **1PBC**, have emerged with distinct mechanisms of action and therapeutic targets. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to aid researchers in drug development and scientific investigation.

At a Glance: Key Differences

Feature	VGD071	1PBC
Primary Target(s)	Sortilin, CD4	TMEM16A (Anoctamin-1) Calcium-Activated Chloride Channel
Mechanism of Action	Down-modulates protein expression	Blocks ion channel pore
Therapeutic Area	Breast Cancer (preclinical)	Hypertension, Asthma, Cystic Fibrosis (proposed)

Efficacy Data

The following tables summarize the available quantitative data on the efficacy of **VGD071** and **1PBC**. It is important to note that due to their different mechanisms and targets, a direct head-to-head comparison of potency in the same assay is not available in the current literature.

VGD071 Efficacy

Parameter	Value	Cell Line/System	Notes
Effective Concentration	1 μ M	ER α positive and ER α negative breast cancer cells	Significantly inhibited progranulin-induced mammosphere formation[1][2]
Cytotoxicity (CC50)	> 50 μ M	HEK293T cells	Indicates low toxicity in this cell line[1][2]
Selectivity Index (SI)	> 50	-	Calculated as CC50 / effective concentration[1][2]

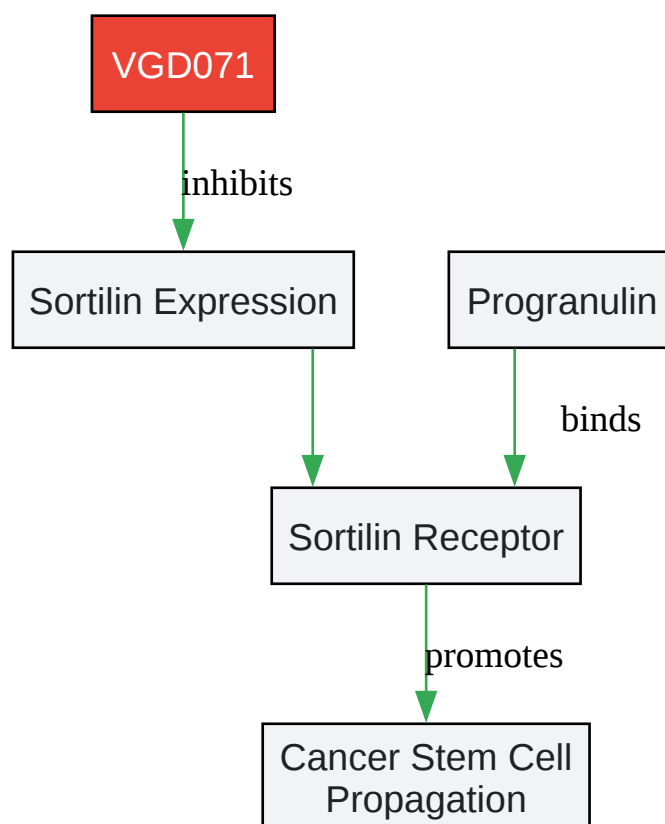
1PBC Efficacy

Parameter	Value	Channel	Conditions
IC50	~4 μ M	TMEM16A	At 0 mV
Potency	Voltage-dependent	TMEM16A	Potency increases with depolarization

Mechanism of Action

VGD071: Targeting Protein Expression

VGD071 is a cyclotriazadisulfonamide (CADA) compound that selectively down-modulates the expression of two human proteins: Cluster of Differentiation 4 (CD4) and Sortilin.[1][3] In the context of breast cancer, its action against sortilin is of particular interest. Progranulin, a growth factor secreted by some breast cancer cells, promotes the proliferation of cancer stem cells by binding to its receptor, sortilin.[1][2] **VGD071** intervenes in this pathway by reducing the cellular levels of sortilin, thereby inhibiting the progranulin-induced propagation of breast cancer stem cells.[1][2]

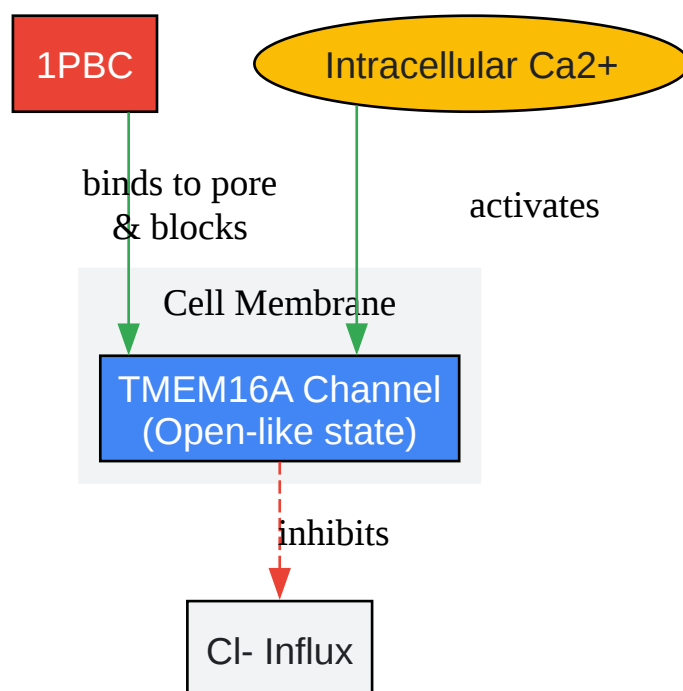


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VGD071 inhibits cancer stem cell propagation by down-modulating sortilin expression.

1PBC: An Ion Channel Blocker

1PBC, or 1-hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, is a pore blocker of the TMEM16A calcium-activated chloride channel.[3] TMEM16A is implicated in various physiological processes, and its dysregulation is linked to diseases such as hypertension, asthma, and cystic fibrosis. 1PBC exerts its inhibitory effect by binding to a pocket within the TMEM16A channel pore. This binding stabilizes an open-like conformation of the channel while physically obstructing the passage of chloride ions, effectively blocking the channel's function.



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1PBC blocks the TMEM16A chloride channel, preventing ion influx.

Experimental Protocols

VGD071: Mammosphere Formation Assay

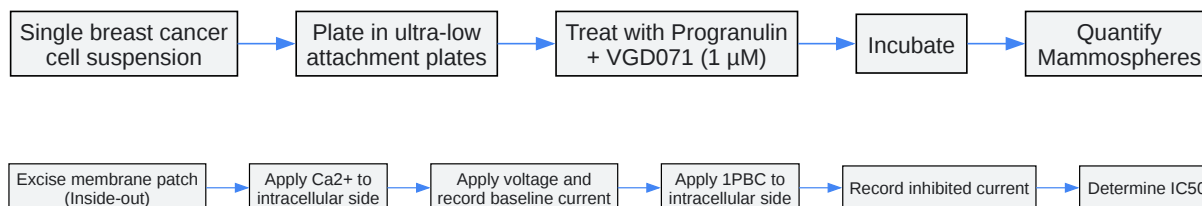
The efficacy of **VGD071** in inhibiting cancer stem cell propagation was determined using a mammosphere formation assay.^[1]

Objective: To quantify the ability of single breast cancer cells to form spherical colonies (mammospheres), a characteristic of stem-like cells.

Methodology:

- Breast cancer cells (both ER α positive and ER α negative) are cultured as single-cell suspensions in ultra-low attachment plates.
- The cells are treated with progranulin to induce mammosphere formation.
- **VGD071** (at a concentration of 1 μ M) is added to the culture medium.

- After a defined incubation period, the number and size of the resulting mammospheres are quantified and compared to untreated controls.



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References

- 1. Reduction of Progranulin-Induced Breast Cancer Stem Cell Propagation by Sortilin-Targeting Cyclotriazadisulfonamide (CADA) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction of Progranulin-Induced Breast Cancer Stem Cell Propagation by Sortilin-Targeting Cyclotriazadisulfonamide (CADA) Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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